4-amino-1,2,4-triazole-3,5-dithiol
Description
Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research
1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. nih.govresearchgate.net Their unique structural features, including the presence of multiple nitrogen atoms, contribute to their stability and ability to participate in a wide range of chemical reactions. researchgate.net This has made them a focal point in various fields, including medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.gov The 1,2,4-triazole nucleus is a key component in numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities. nih.gov
Significance of Sulfur and Amino Functionalities in Heterocyclic Systems for Chemical Design
The introduction of sulfur and amino functionalities into heterocyclic systems profoundly influences their chemical and physical properties. Sulfur-containing amino acids, such as methionine and cysteine, are fundamental to cellular processes, highlighting the importance of sulfur in biological systems. nih.govnih.govnumberanalytics.com In chemical design, the presence of a thiol (-SH) group, as seen in 4-amino-1,2,4-triazole-3,5-dithiol, introduces a nucleophilic center and the potential for the formation of disulfide bonds, which are crucial for protein structure. nih.gov The amino (-NH2) group, a key functional group in amino acids, provides a site for various chemical modifications and can participate in hydrogen bonding, influencing molecular recognition and binding. acs.org The combination of these functionalities within a heterocyclic framework can lead to compounds with unique reactivity and potential for diverse applications.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,2,4-triazole-3,5-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTWZOFWVXIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N1N)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(N1N)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies of 4 Amino 1,2,4 Triazole 3,5 Dithiol
Established Synthetic Routes to the 4-Amino-1,2,4-triazole-3,5-dithiol Core
The construction of the this compound ring system can be achieved through several synthetic pathways, with the cyclization of thiocarbohydrazide (B147625) and carbon disulfide being a primary method.
Cyclization Reactions from Thiocarbohydrazide and Carbon Disulfide
A fundamental and widely employed method for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols involves the condensation of thiocarbohydrazide with various reagents. ijcrt.org The reaction of thiocarbohydrazide with carbon disulfide in an appropriate solvent system, typically in the presence of a base, leads to the formation of the this compound ring. This process is a two-stage reaction where carbon disulfide and excess hydrazine (B178648) are reacted in the presence of a catalyst, followed by further reaction to complete the formation of thiocarbohydrazide. google.com The thiocarbohydrazide then undergoes cyclization to form the triazole ring.
A related and well-documented approach involves the reaction of carboxylic acid hydrazides with carbon disulfide in an ethanolic potassium hydroxide (B78521) solution. This reaction yields potassium dithiocarbazinate salts, which are then cyclized with hydrazine hydrate (B1144303) to produce 4-amino-5-substituted-1,2,4-triazole-3-thiones. nih.govresearchgate.net
Alternative Synthetic Pathways for this compound Derivatives
Alternative synthetic routes to 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives have been explored to introduce diverse substituents on the triazole core. One notable method is the cyclization of thiocarbohydrazide with substituted benzoic acids via a fusion method. researchgate.net Another approach involves the reaction of 5-substituted-2-mercapto-1,3,4-oxadiazoles with hydrazine hydrate, which leads to the formation of 5-substituted-4-amino-1,2,4-triazole-3-thiols through recyclization of the oxadiazole ring. ijcrt.org The condensation of thiocarbohydrazides with aliphatic and aromatic carboxylic acids is also a widely used method for preparing 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols. ijcrt.org Furthermore, new synthetic approaches have been developed, such as the synthesis of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione from 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) and hydrazine hydrate. dergipark.org.tr
Functionalization at the Amino (N4) Position of this compound
The primary amino group at the N4 position of the triazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the synthesis of diverse molecular architectures.
Synthesis and Reactivity of Schiff Bases Derived from this compound and its Analogs
The condensation of the N4-amino group of 4-amino-1,2,4-triazole-3-thiol and its analogs with various aldehydes is a facile and common method for synthesizing Schiff bases (azomethines). nih.govresearchgate.net This reaction is typically carried out by refluxing equimolar amounts of the aminotriazole and the respective aldehyde in a suitable solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of acid like concentrated HCl. nih.govmdpi.com Sonochemical methods have also been employed, offering a rapid and efficient alternative to conventional heating, with reaction times reduced to a few minutes. nih.gov The resulting Schiff bases are often stable, crystalline solids and serve as versatile intermediates for further chemical transformations. nih.govnih.gov The imine bond of the Schiff base can be subsequently reduced, for instance with sodium borohydride, to yield the corresponding secondary amines. nih.gov
Table 1: Examples of Synthesized Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol Analogs and Various Aldehydes
| 4-Aminotriazole Reactant | Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) | Reference |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 59 | 197-198 | mdpi.com |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 4-[(3-Nitrobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 51 | 165-166 | mdpi.com |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 69 | 181-182 | mdpi.com |
| 4-Amino-5-(2,3,5-trichlorophenyl)-4H- researchgate.netmdpi.comnepjol.infotriazole-3-thiol | 4-Chlorobenzaldehyde | 4-[(4-Chloro-benzylidene)-amino]-5-(2,3,5-trichloro-phenyl)-4H- researchgate.netmdpi.comnepjol.infotriazole-3-thiol | 92 (sonochemical) | 148 | nih.gov |
| 4-Amino-5-(2,3,5-trichlorophenyl)-4H- researchgate.netmdpi.comnepjol.infotriazole-3-thiol | 4-Fluorobenzaldehyde | 4-[(4-Fluoro-benzylidene)-amino]-5-(2,3,5-trichloro-phenyl)-4H- researchgate.netmdpi.comnepjol.infotriazole-3-thiol | 88 (sonochemical) | 154 | nih.gov |
| 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thione | Furan-2-carbaldehyde | 5-(2-chlorophenyl)-4-(furan-2-ylmethyleneamino)-4H-1,2,4-triazole-3-thione | 65 | 197 | researchgate.net |
Mannich Reactions and Aminomethylation Strategies
The aminomethylation of 4-amino-1,2,4-triazole-3-thiones, a type of Mannich reaction, provides a pathway to introduce aminomethyl groups onto the triazole ring. This reaction typically involves the condensation of the triazole with formaldehyde (B43269) and a primary or secondary amine. researchgate.net For instance, 4-amino-5-(substituted phenyl)-4H- researchgate.netmdpi.comnepjol.info-triazole-3-thiols can be reacted with morpholine (B109124) and formaldehyde to yield N-aminomethylated products. researchgate.net This strategy allows for the extension of the molecular framework and the incorporation of various amine functionalities, which can influence the physicochemical properties of the resulting compounds. The reaction proceeds by first protecting the primary amino group, for example, with a tert-butoxycarbonyl (Boc) group, followed by the Mannich reaction and subsequent deprotection. researchgate.net
Acylation and Other N-Substitution Reactions
The N4-amino group of this compound and its derivatives can undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen atom, forming an amide linkage. For example, 4-amino-5-substituted-1,2,4-triazole-3-thiols react with carboxylic acid chlorides to afford acylated products. sapub.org
Other N-substitution reactions have also been explored. For instance, the reaction of 4-amino-1,2,4-triazoles with arylmethyl halides in a basic medium can lead to N-substituted isomers. researchgate.net Furthermore, condensation reactions with dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the triazole core. researchgate.netjocpr.com
Functionalization at the Thiol (S3, S5) Positions of this compound
The thiol groups at the 3 and 5 positions of the triazole ring are particularly amenable to functionalization, offering a versatile platform for creating diverse molecular architectures.
S-alkylation and S-acylation are fundamental reactions for modifying the thiol groups of this compound and its related monothiol analogs. These reactions introduce alkyl or acyl groups onto the sulfur atoms, leading to the formation of thioether or thioester derivatives, respectively.
The S-alkylation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be achieved by reacting the triazole with various alkylating agents. For instance, the reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with alkyl or aryl halides in the presence of a base leads to the corresponding S-substituted derivatives. mdpi.com Similarly, S-acylation can be performed using acyl halides or anhydrides to introduce an acyl group.
These reactions are significant as they can alter the physicochemical properties of the parent molecule, which can be crucial for various applications. The introduction of different alkyl or acyl chains allows for the fine-tuning of properties such as solubility, and stability.
A general procedure for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols involves the reaction of thiocarbohydrazides with carboxylic acids. ijcrt.org These intermediates can then undergo S-alkylation or S-acylation. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be prepared and subsequently reacted with various aldehydes to form Schiff bases, which can be further cyclized. researchgate.net
The following table provides examples of S-substituted derivatives of 4-amino-1,2,4-triazole-3-thiol analogs.
| Starting Material | Reagent | Product | Reference |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 4-[(4-Chlorobenzylidene)amino]-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Thioglycolic acid | Thiazolidinone derivatives | researchgate.net |
This table is based on data from the provided text and is for illustrative purposes.
The thiol groups of this compound and its derivatives are excellent nucleophiles and can participate in cyclocondensation reactions to form various fused heterocyclic systems. A notable example is the formation of thiazolidinones.
Thiazolidin-4-ones are synthesized by the reaction of a compound containing a thiol group with a Schiff base. hilarispublisher.com In the context of this compound derivatives, the amino group is often first converted to a Schiff base by condensation with an aldehyde. The subsequent reaction of the in-situ generated Schiff base with a molecule containing a thiol group, such as thioglycolic acid, leads to the formation of a thiazolidinone ring. researchgate.netchemmethod.com This reaction proceeds via nucleophilic attack of the sulfur atom on the imine carbon, followed by cyclization.
For instance, new thiazolidine-4-one derivatives have been synthesized from symmetrical 4-amino-1,2,4-triazoles. chemmethod.com The synthesis involves the initial preparation of a Schiff base by reacting the 4-amino-1,2,4-triazole (B31798) with an aromatic aldehyde. This Schiff base is then treated with thioglycolic acid to yield the target thiazolidin-4-one derivatives. chemmethod.comresearchgate.net
The formation of such fused heterocyclic systems is significant as it can lead to compounds with novel three-dimensional structures and potentially enhanced biological activities. The thiazolidinone moiety itself is a well-known pharmacophore. hilarispublisher.com
The following table summarizes examples of cyclocondensation reactions.
| Starting Triazole Derivative | Reactant | Product | Reference |
| 5,5'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(benzene-1,2,3-triol) | Benzaldehyde, then thioglycolic acid | Thiazolidine-4-one derivative | chemmethod.com |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derived Schiff bases | Thioglycolic acid | Thiazolidinone derivatives | researchgate.net |
This table is based on data from the provided text and is for illustrative purposes.
Green Chemistry Approaches in the Synthesis of this compound Derivatives
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in chemical research. mdpi.com Green chemistry principles, such as the use of safer solvents, microwave irradiation, and ultrasound assistance, are increasingly being applied to the synthesis of 1,2,4-triazole (B32235) derivatives to minimize the environmental impact. mdpi.comrsc.org
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov For example, a solventless microwave-assisted method has been reported for the synthesis of galloyl hydrazide, a precursor for symmetrical 4-amino-1,2,4-triazole derivatives. chemmethod.comresearchgate.net This approach is noted for being fast, efficient, and cost-effective. researchgate.net Microwave irradiation has also been successfully employed in the synthesis of various other triazole derivatives, highlighting its versatility. nih.govresearchgate.net
Ultrasound-assisted synthesis is another green technique that has been utilized for the preparation of 1,2,4-triazole derivatives. mdpi.com This method can enhance reaction rates and yields through the phenomenon of acoustic cavitation.
The use of greener reaction media, such as water or polyethylene (B3416737) glycol (PEG), is also a key aspect of green chemistry. mdpi.com For instance, an environmentally benign protocol for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed using polyethylene glycol as a recyclable reaction medium. mdpi.com
These green chemistry approaches offer significant advantages over traditional synthetic methods by reducing waste, avoiding hazardous solvents, and improving energy efficiency, thus contributing to more sustainable chemical processes. rsc.orgresearchgate.net
Structural Elucidation and Spectroscopic Characterization of 4 Amino 1,2,4 Triazole 3,5 Dithiol and Its Derivatives
Advanced Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-amino-1,2,4-triazole (B31798) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In ¹H NMR spectra of Schiff bases derived from 3-amino-1,2,4-triazole, a characteristic sharp singlet for the azomethine proton (-N=CH-) is typically observed in the region of δ 8.90-9.35 ppm. nih.gov The precise chemical shift is sensitive to the nature of substituents on the benzal moiety. The signal corresponding to the aromatic proton of the triazole ring can be influenced by factors such as the rate of exchange, solvent, and concentration. nih.gov For some derivatives, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, the amino group (NH₂) protons may appear as a singlet. researchgate.net In certain triazole derivatives, broad signals in DMSO are attributed to the primary amine and pyrrole (B145914) groups. ufv.br
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For instance, in 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole, the N-C=N and N-C=S carbons of the triazole ring show signals at approximately δ 152.70 and δ 165.53 ppm, respectively. nih.gov The carbon atoms of the galactopentitol side chain resonate in the δ 62.93-70.95 ppm range. nih.gov In Schiff bases, the imine carbon (-C=N) signal can be found in the range of δ 164-168 ppm. researchgate.net The positions of these signals provide unambiguous evidence for the structure of the synthesized derivatives. researchgate.net
Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are invaluable for establishing connectivity between protons and carbons, further confirming the assigned structures.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Amino-1,2,4-triazole Derivatives
| Compound/Fragment | ¹H NMR Signal | ¹³C NMR Signal | Reference |
| Azomethine proton (-N=CH-) | 8.90-9.35 (s) | 164-168 | nih.govresearchgate.net |
| Triazole N-C=N | - | ~152.70 | nih.gov |
| Triazole N-C=S | - | ~165.53 | nih.gov |
| Galactopentitol carbons | - | 62.93-70.95 | nih.gov |
| Amino group (NH₂) | Variable (s) | - | researchgate.net |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the triazole ring.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in 4-amino-1,2,4-triazole-3,5-dithiol and its derivatives. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the molecule.
Key vibrational bands observed in the FTIR spectra of these compounds include:
N-H stretching: A strong band around 3211 cm⁻¹ is attributed to the stretching vibrations of the N-H bonds in the amino group. researchgate.net
S-H stretching: A band appearing around 2728 cm⁻¹ can be assigned to the S-H stretching vibration, indicating the presence of the thiol tautomer. researchgate.net
C=N stretching: The stretching vibration of the C=N bond in the triazole ring typically appears in the region of 1616-1622 cm⁻¹. researchgate.netresearchgate.net
C=C stretching: Aromatic C=C stretching vibrations are observed around 1531 and 1472 cm⁻¹. researchgate.net
N=N stretching: A high-intensity band near 1595 cm⁻¹ can indicate the presence of an endocyclic N=N bond. researchgate.net
C-N-C stretching: A band around 1045 cm⁻¹ is characteristic of the C-N-C linkage within the triazole ring. researchgate.net
The absence of the S-H stretching band and the presence of a C=S stretching band would suggest the predominance of the thione tautomeric form. The specific positions and intensities of these bands can be influenced by the nature of substituents and intermolecular interactions, such as hydrogen bonding. nih.gov
Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for 4-Amino-1,2,4-triazole Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| N-H (amino) | Stretching | 3211 | researchgate.net |
| S-H (thiol) | Stretching | 2728 | researchgate.net |
| C=N (imine/ring) | Stretching | 1616-1622 | researchgate.netresearchgate.net |
| C=C (aromatic) | Stretching | 1472-1531 | researchgate.net |
| N=N (ring) | Stretching | 1595 | researchgate.net |
| C-N-C (ring) | Stretching | 1045 | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and can be used to study tautomeric equilibria. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net
The UV-Vis spectra of 4-amino-1,2,4-triazole derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the chromophoric systems present in the molecule, including the triazole ring and any aromatic substituents.
Studies on related triazole systems have shown that the tautomeric forms can have distinct UV-Vis absorption spectra. nih.gov For example, the dithione form may have a different absorption maximum compared to the dithiol or monothiol forms. nih.gov The solvent polarity can also affect the position of the absorption bands and the equilibrium between tautomers. In some cases, standing in indirect sunlight can shift the tautomeric equilibrium away from the dithione isomer. nih.gov
The analysis of HOMO and LUMO energy levels through theoretical calculations can support the interpretation of the experimental UV-Vis spectra. researchgate.net
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and its derivatives, and for obtaining structural information through the analysis of fragmentation patterns.
In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ is often observed, which confirms the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. nih.gov
The fragmentation of 1,2,4-triazole (B32235) derivatives under mass spectrometric conditions can follow characteristic pathways. Common fragmentation patterns may involve the loss of small neutral molecules. researchgate.net For some derivatives, the base peak in the mass spectrum corresponds to the [M-1]⁺ ion, indicating the facile loss of a hydrogen radical. nih.gov The fragmentation pattern can be influenced by the substituents on the triazole ring. For instance, a common fragment ion at m/z 60 is often observed for amino derivatives. researchgate.net The study of fragmentation pathways can help to distinguish between isomers. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
The crystal structure of a derivative, 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole, has been determined, revealing a C-S bond distance of 1.681(4) Å. rsc.org In the crystal structure of a Schiff base derivative, 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione, the molecules form dimers linked by N-H···S hydrogen bonds. researchgate.net
4-Amino-1,2,4-triazole derivatives can also act as ligands to form metal complexes. The crystal structure of a polymeric silver(I) complex, [Ag₂(L)₂(NO₃)]n(NO₃)n (where L = 4-amino-4H-1,2,4-triazole), has been reported. mdpi.com In this complex, the 4-amino-4H-1,2,4-triazole ligand acts as a bridging ligand, connecting the silver atoms to form a two-dimensional coordination polymer. mdpi.com Theoretical studies have also been conducted on the design of energetic metal complexes using 4-amino-4H-1,2,4-triazole-3,5-diol as a ligand. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystal Packing
The crystal structures of 4-amino-1,2,4-triazole derivatives are significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the molecular assembly in the solid state.
Hydrogen Bonding:
Hydrogen bonds are a predominant feature in the crystal packing of aminotriazoles. The amino group (-NH₂) and the triazole ring nitrogens are key participants in these interactions. In the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the hydrogen atoms of the amino group form N—H···N hydrogen bonds with the nitrogen atoms of adjacent triazole rings, resulting in the formation of a two-dimensional sheet. nih.gov Similarly, in 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, intermolecular N—H···N hydrogen bonds link molecules into chains. nih.gov
Derivatives such as 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole exhibit intramolecular N—H···N hydrogen bonds, where both hydrogen atoms of the amino group interact with the nitrogen atoms of the pyridyl rings, creating six-membered closed rings that define the molecule's conformation. nih.govresearchgate.net In addition to these classical hydrogen bonds, weaker interactions like C—H···N and C—H···π bonds also contribute to the stability of the crystal lattice. researchgate.netresearchgate.net Theoretical studies on 4H-1,2,4-triazole-3,5-diamine have shown that all its nitrogen atoms can act as hydrogen bond acceptors, while all hydrogen atoms can be donors, readily forming complexes with solvents like DMSO and water. mjcce.org.mk
Interactive Table: Hydrogen Bond Parameters in 4-Amino-1,2,4-triazole Derivatives
| Compound | Interaction Type | Description |
| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | Intermolecular N—H···N | Forms a two-dimensional sheet in the crystal. nih.gov |
| 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione | Intermolecular N—H···N | Links molecules into chains extending in the [10-1] direction. nih.gov |
| 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | Intramolecular N—H···N | Forms six-membered closed rings, defining the molecular conformation. nih.govresearchgate.net |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Intermolecular C—H···N, C—H···O, C—H···π | Contributes to the stabilization of the crystal structure. researchgate.net |
π-π Stacking:
Aromatic π-π stacking interactions are another critical factor in the crystal packing of these compounds, particularly when aromatic substituents are present. These interactions occur between the electron clouds of the triazole and adjacent aromatic rings. For instance, in 4-amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione, the stability of the crystal structure is further enhanced by π-π stacking interactions between the centroids of neighboring pyridine (B92270) and triazole rings. nih.gov The distances between the centroids of the triazole rings have been measured at 3.480 (5) Å and the pyridyl rings at 3.574 (5) Å. nih.gov
In some cases, these interactions can be intramolecular, as seen in a diphenyl-bi-(1,2,4-triazole) rhenium(I) complex, influencing the molecule's geometry and electronic properties. rsc.org The π-stacking can also be crucial in biological contexts; for example, the 5-(4-(trifluoromethyl)phenyl) group of certain triazole-3-thiol derivatives is stabilized within the active site of enzymes through π-stacking interactions with tryptophan residues. mdpi.com
Interactive Table: π-π Stacking Interaction Parameters
| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Ring Offset (Å) |
| 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione | Pyridine-Pyridine | 3.574 (5) | - |
| 4-Amino-3-(4-pyridyl)-1,2,4-triazole-5(4H)-thione | Triazole-Triazole | 3.480 (5) | - |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | Triazole-Benzene | 3.895 (1) | 1.847 (1) |
Tautomeric Equilibrium and Structural Isomerism of this compound (Thione-Thiol Tautomerism)
The compound this compound can exist in a tautomeric equilibrium between the dithione and dithiol forms. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.
The predominant tautomeric form can be influenced by factors such as the solvent, temperature, and the nature of substituents. However, extensive studies on related 3-mercapto-1,2,4-triazoles have shown that the thione form is generally the more stable and predominant species. ijsr.netnih.gov Quantum chemical calculations performed on 1,2,4-triazole-3-thione and its derivatives consistently indicate that the thione tautomer is the most stable form in the gas phase. nih.gov
Experimental evidence from various spectroscopic techniques supports the existence of this equilibrium.
Infrared (IR) Spectroscopy: The thione-thiol tautomerism in 5-substituted-4-amino-3-mercapto-1,2,4-triazoles can be identified by the presence of a C=S absorption band around 1166-1258 cm⁻¹ for the thione form and a characteristic S-H absorption band at approximately 2550-2700 cm⁻¹ for the thiol form. ijsr.net The observation of N-H stretching vibrations also supports the equilibrium. ijsr.net
HPLC-MS Analysis: Studies on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have demonstrated the simultaneous presence of both thione and thiol tautomers in solution, with the thione form being the major component. jocpr.com
While the dithione form of this compound is generally favored, the dithiol form is crucial for its reactivity, particularly in the formation of metal complexes where the deprotonated thiol group acts as a coordinating agent. The ability of the molecule to exist in these different isomeric forms is fundamental to its chemical versatility. Molecular dynamics simulations have also been employed to study the stability and interactions of these different tautomeric forms in solution. nih.gov
Interactive Table: Spectroscopic Data for Thione-Thiol Tautomerism
| Tautomeric Form | Spectroscopic Method | Key Observational Data | Reference |
| Thione | IR Spectroscopy | C=S absorption band at 1166-1258 cm⁻¹ | ijsr.net |
| Thiol | IR Spectroscopy | S-H absorption band at 2550-2700 cm⁻¹ | ijsr.netmdpi.com |
| Thione & Thiol | HPLC-MS | Two peaks with the same mass, major peak corresponds to the thione form. | jocpr.com |
Coordination Chemistry and Metal Complexes of 4 Amino 1,2,4 Triazole 3,5 Dithiol
Ligating Properties of 4-Amino-1,2,4-triazole-3,5-dithiol and its Derivatives
The coordination behavior of this compound is intrinsically linked to its molecular structure, which features multiple potential donor sites. The presence of nitrogen atoms within the triazole ring, the exocyclic amino group, and the two thiol groups bestows upon it a poly-dentate character, allowing it to coordinate to metal ions in various ways.
The this compound molecule and its monothiol derivatives can exist in tautomeric forms, primarily the thione and thiol forms. This tautomerism plays a crucial role in its coordination chemistry. The potential coordinating sites include the sulfur atom of the thiol group, the nitrogen atom of the primary amino group, and the nitrogen atoms at positions 1 and 2 of the triazole ring. ijcrt.org The presence of the S=C-N-N unit allows for bidentate coordination through the amino and thio-substituted groups, leading to the formation of a stable five-membered ring with a metal ion. ijcrt.org
Spectroscopic studies, particularly FTIR, have been instrumental in elucidating the coordination modes. A shift in the ν(C=N) band to a lower wavenumber in the complexes compared to the free ligand suggests coordination via a nitrogen atom of the triazole ring. ijcrt.org Furthermore, shifts in the frequencies of the NH2 bands and the disappearance of the S-H band upon complexation, coupled with a shift of the C-S bands to a higher frequency, indicate coordination through the amino and thiol groups. ijcrt.org
While specific studies on the influence of substituents on the coordination behavior of this compound are limited in readily available literature, extensive research on related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives provides valuable insights. The introduction of different substituents at the 5-position of the triazole ring can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination mode and the stability of the resulting metal complexes.
For instance, the presence of an aryl moiety at the 4-position of 4-amino-1,2,4-triazole-3-thione derivatives has been shown to increase the potency of these compounds as inhibitors for metallo-β-lactamases, suggesting an interaction of the substituent with the enzyme's active site. dergipark.org.tr In the context of coordination chemistry, such substituents can modulate the electron density on the donor atoms, influencing the strength of the metal-ligand bonds. The specific nature of the dithiol functionality in this compound would likely lead to a preference for bridging coordination modes, potentially forming polynuclear or polymeric structures, although detailed studies on this are scarce.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.
A range of complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with first-row transition metals have been successfully synthesized and characterized. ijcrt.orgresearchgate.netmdpi.com These studies reveal that the ligand typically acts as a bidentate agent, coordinating through the sulfur atom of the thiol group and the exocyclic amino group. ijcrt.orgresearchgate.netmdpi.com
Magnetic susceptibility measurements and electronic spectral data have been used to propose the geometries of these complexes. For example, in a series of complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the Cu(II) complex was suggested to have a square planar geometry, while the Ni(II) and Zn(II) complexes were proposed to be tetrahedral. ijcrt.orgresearchgate.netmdpi.com
Table 1: Properties of First-Row Transition Metal Complexes with a 4-Amino-1,2,4-triazole-3-thiol (B7722964) Derivative
| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Reference |
| Ni(II) | Tetrahedral | Paramagnetic | nih.gov |
| Cu(II) | Square Planar | 1.13 | nih.gov |
| Zn(II) | Tetrahedral | Diamagnetic | nih.gov |
Data is for complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol.
The coordinating ability of 4-amino-1,2,4-triazole (B31798) derivatives extends to main group and post-transition metals. Complexes with Cd(II) and Sn(II) have been synthesized and characterized alongside their transition metal counterparts, often exhibiting similar coordination behavior. ijcrt.orgresearchgate.netmdpi.com In these cases, the ligand also acts as a bidentate donor, forming tetrahedral geometries around the metal centers. researchgate.netmdpi.com
Table 2: Properties of Main Group and Post-Transition Metal Complexes with 4-Amino-1,2,4-triazole Derivatives
| Metal Ion | Proposed Geometry/Structure | Ligand | Reference |
| Cd(II) | Tetrahedral | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | researchgate.netmdpi.com |
| Sn(II) | Tetrahedral | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | researchgate.netmdpi.com |
| Ag(I) | Polymeric (distorted tetrahedral and bent) | 4-amino-4H-1,2,4-triazole | mdpi.com |
Coordination Modes and Geometries in Metal Complexes
The versatility of this compound and its derivatives as ligands is reflected in the diverse coordination modes and geometries observed in their metal complexes. The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of substituents on the ligand.
As previously mentioned, bidentate coordination through the exocyclic amino nitrogen and a sulfur atom is a common mode for monothiol derivatives, leading to the formation of a five-membered chelate ring. ijcrt.org This often results in tetrahedral or square planar geometries for four-coordinate metals.
In the case of the unsubstituted 4-amino-4H-1,2,4-triazole, bridging coordination via the N1 and N2 atoms of the triazole ring is prevalent, leading to the formation of coordination polymers. mdpi.com For the dithiol ligand, this compound, the presence of two thiol groups makes bridging coordination between two metal centers highly probable, potentially leading to the formation of one-, two-, or three-dimensional coordination polymers. The exact nature of these structures would depend on the preferred coordination geometry of the metal ion and the steric constraints of the system.
Bidentate, Tridentate, and Bridging Coordination
The multiplicity of donor atoms (N and S) in this compound and its derivatives allows for various coordination modes. The specific mode adopted depends on factors such as the metal ion, the reaction conditions, and the presence of other co-ligands.
Bidentate Coordination: A common coordination mode involves the ligand acting as a bidentate agent. For instance, in complexes with a related ligand, 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, coordination occurs through the sulfur atom of the thiol group and a nitrogen atom from the amino group, forming a stable five-membered chelate ring. researchgate.netnih.govnih.gov This N,S-bidentate chelation is a frequently observed motif for this class of compounds.
Tridentate Coordination: While less commonly cited for simple derivatives, the potential for tridentate coordination exists within the this compound structure. This could theoretically involve the two sulfur atoms from the dithiol groups and the nitrogen from the amino group (S,N,S coordination) or one sulfur, the amino nitrogen, and a nitrogen atom from the triazole ring.
Bridging Coordination: The ligand and its analogues are well-suited to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.gov The 1,2,4-triazole (B32235) ring itself, with its adjacent nitrogen atoms (N1 and N2), is a classic bridging unit. Furthermore, the exocyclic donor atoms can also participate in bridging. For example, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole is known to bridge metal atoms, leading to polymeric structures. nih.gov In a silver(I) coordination polymer, the 4-amino-4H-1,2,4-triazole ligand demonstrates this bridging capability, linking metal centers to create an extended network. mdpi.com This ability to connect multiple metal ions is fundamental to the formation of the supramolecular assemblies discussed later.
Proposed Geometries: Tetrahedral, Square Planar, Octahedral
The coordination of 4-amino-1,2,4-triazole-based ligands to metal ions results in complexes with various geometries, which are primarily dictated by the coordination number and electronic configuration of the central metal ion. Spectroscopic and magnetic studies are key to proposing these geometries.
Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions like Zn(II) and Cd(II), as well as for some d⁷ and d⁸ ions under certain conditions. Studies on complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have proposed tetrahedral structures for its Ni(II), Zn(II), and Cd(II) complexes. researchgate.netnih.govnih.gov Similarly, a Zn(II) complex with an azo dye derived from 4-amino-1,2,4-triazole was also suggested to have a tetrahedral geometry, which is consistent with its diamagnetic nature. scholarsresearchlibrary.com
Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Ni(II) and is particularly common for Cu(II) (d⁹) complexes. Indeed, the Cu(II) complex of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol was proposed to adopt a square planar structure based on spectral data. researchgate.netnih.govnih.gov
Octahedral Geometry: A coordination number of six, resulting in an octahedral field, is frequently observed for many transition metal ions. Complexes of Co(II), Ni(II), and Cu(II) with an azo dye ligand derived from 4-amino-1,2,4-triazole were all assigned octahedral geometries based on magnetic moment values and electronic spectra. scholarsresearchlibrary.com For the Cu(II) complex, a distorted octahedral configuration was suggested. scholarsresearchlibrary.com
| Metal Ion | Ligand System | Proposed Geometry | Reference(s) |
| Ni(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.net, nih.gov, nih.gov |
| Cu(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Square Planar | researchgate.net, nih.gov, nih.gov |
| Zn(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.net, nih.gov, nih.gov |
| Cd(II) | 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol | Tetrahedral | researchgate.net, nih.gov |
| Co(II) | Azo dye from 4-amino-1,2,4-triazole & salicylic (B10762653) acid | Octahedral | scholarsresearchlibrary.com |
| Ni(II) | Azo dye from 4-amino-1,2,4-triazole & salicylic acid | Octahedral | scholarsresearchlibrary.com |
| Cu(II) | Azo dye from 4-amino-1,2,4-triazole & salicylic acid | Distorted Octahedral | scholarsresearchlibrary.com |
| Zn(II) | Azo dye from 4-amino-1,2,4-triazole & salicylic acid | Tetrahedral | scholarsresearchlibrary.com |
| Ag(I) | 4-Amino-4H-1,2,4-triazole | Distorted Tetrahedral | mdpi.com |
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the metal complexes are intrinsically linked to their geometric and electronic structures. These properties are elucidated through techniques such as electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements.
Electronic Spectral Analysis and Ligand Field Theory
Electronic spectroscopy is a powerful tool for probing the d-orbitals of the central metal ion, which are split in energy by the surrounding ligands. The observed d-d electronic transitions provide direct information about the ligand field strength and the geometry of the complex.
For example, in the study of an octahedral Co(II) complex with a 4-amino-1,2,4-triazole-derived azo dye, the electronic spectrum exhibited bands assignable to specific transitions according to ligand field theory. scholarsresearchlibrary.com The observed bands were assigned to the transitions ⁴T₁g(F) → ⁴T₂g(F) (ν₁), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), and ⁴T₁g(F) → ⁴T₂g(P) (ν₃), which are characteristic of Co(II) in an octahedral environment. scholarsresearchlibrary.com From these spectral bands, ligand field parameters can be calculated.
| Complex | Bands (cm⁻¹) | Assignments | Dq (cm⁻¹) | B (cm⁻¹) | β | Reference |
| [Co₂(L)(H₂O)₄]·2H₂O (L = azo dye) | 8130, 17152 | ν₁: ⁴T₁g(F) → ⁴T₂g(F), ν₃: ⁴T₁g(F) → ⁴T₂g(P) | 924 | 795 | 0.81 | scholarsresearchlibrary.com |
| [Ni₂(L)(H₂O)₄]·2H₂O (L = azo dye) | 10101, 15151 | ν₁: ³A₂g(F) → ³T₂g(F), ν₂: ³A₂g(F) → ³T₁g(F) | 1010 | 485 | 0.46 | scholarsresearchlibrary.com |
| [Cu₂(L)(H₂O)₄]·2H₂O (L = azo dye) | 16393 | ²E_g → ²T₂g | - | - | - | scholarsresearchlibrary.com |
The parameter Dq represents the ligand field splitting energy, B is the Racah interelectronic repulsion parameter (which is lower in the complex than in the free ion), and β (B_complex / B_free ion) is the nephelauxetic ratio, indicating the degree of covalency in the metal-ligand bond.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is crucial for determining the oxidation state and the spin state (high-spin or low-spin) of the metal ion, and thus inferring its coordination geometry.
The magnetic moment (μ_eff) is calculated from the measured susceptibility. For instance, the magnetic moment of a Co(II) complex with a 4-amino-1,2,4-triazole-derived ligand was found to be 3.67 B.M., a value that falls within the typical range for high-spin octahedral Co(II) complexes. scholarsresearchlibrary.com Similarly, the Ni(II) complex in the same study had a moment of 2.51 B.M., consistent with two unpaired electrons in an octahedral field. scholarsresearchlibrary.com The Cu(II) complex showed a moment of 1.58 B.M., corresponding to one unpaired electron, as expected for a d⁹ ion. scholarsresearchlibrary.com In contrast, the Zn(II) complex was found to be diamagnetic, which is consistent with its d¹⁰ electronic configuration. scholarsresearchlibrary.com
| Complex | Magnetic Moment (μ_eff, B.M.) | Inferred Geometry | Reference |
| [Co₂(L)(H₂O)₄]·2H₂O (L = azo dye) | 3.67 | Octahedral | scholarsresearchlibrary.com |
| [Ni₂(L)(H₂O)₄]·2H₂O (L = azo dye) | 2.51 | Octahedral | scholarsresearchlibrary.com |
| [Cu₂(L)(H₂O)₄]·2H₂O (L = azo dye) | 1.58 | Octahedral | scholarsresearchlibrary.com |
| [Zn₂(L)(H₂O)₄]·2H₂O (L = azo dye) | Diamagnetic | Tetrahedral | scholarsresearchlibrary.com |
These measurements are fundamental in corroborating the structures proposed from spectroscopic data.
Supramolecular Assembly and Coordination Polymers Involving this compound
The ability of this compound and related ligands to act as bridging units is the foundation for their use in constructing supramolecular assemblies and coordination polymers. These are extended structures where metal ions (nodes) are linked by organic ligands (linkers), creating one-, two-, or three-dimensional networks.
The formation of these extended structures is driven by the multidentate and bridging capabilities of the triazole ligand. Ligands such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid have been shown to produce a variety of architectures, from discrete binuclear complexes to 2D layered materials, depending on the synthesis conditions and the metal ion used. mdpi.com
Theoretical and Computational Investigations of 4 Amino 1,2,4 Triazole 3,5 Dithiol and Its Complexes
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations have become a cornerstone in the study of 1,2,4-triazole (B32235) systems. DFT, in particular, offers a balance between accuracy and computational cost, making it a popular choice for exploring molecular properties.
The 4-amino-1,2,4-triazole-3,5-dithiol molecule can exist in several tautomeric forms due to proton migration. The primary forms are the dithiol form, the dithione form (4-amino-1,2,4-triazolidine-3,5-dithione), and a mixed thione-thiol form. DFT calculations are crucial for determining the optimized geometry of these tautomers and their relative energetic stabilities. zsmu.edu.ua
Theoretical studies on related 1,2,4-triazole-3-thiones have shown that the thione form is generally more stable in the gas phase. zsmu.edu.ua However, the relative stability can be significantly influenced by the solvent. zsmu.edu.ua Polar protic solvents tend to stabilize the thiol tautomer. zsmu.edu.ua For this compound, computational models predict the dithione tautomer to be the most stable form in the gas phase. The stability is attributed to the formation of strong C=S double bonds.
Geometry optimization calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide the most stable three-dimensional structure for each tautomer. researchgate.netnih.gov The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. scholarsresearchlibrary.com
Table 1: Calculated Relative Energies of this compound Tautomers This table is illustrative and based on general findings for similar compounds. Actual values would require specific calculations for this molecule.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Dithione | 0.00 (Most Stable) | 2.5 | Two C=S bonds, N-H bonds |
| Thione-Thiol | ~5-7 | 1.0 | One C=S, one C-S-H |
| Dithiol | ~10-15 | 0.00 (Most Stable) | Two C-S-H (thiol) groups |
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this are the Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and the distribution of atomic charges.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. aimspress.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests high chemical reactivity and that the molecule is more polarizable. nih.gov For this compound, the HOMO is typically localized on the sulfur atoms and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is usually distributed over the triazole ring.
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to predict the sites for electrophilic and nucleophilic reactions. researchgate.net It maps the electrostatic potential onto the electron density surface. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.gov For this compound, the MEP would show negative potential around the sulfur atoms of the C=S groups and the nitrogen atoms of the triazole ring, identifying them as nucleophilic centers. The hydrogen atoms of the amino group would exhibit a positive potential, making them electrophilic sites. researchgate.net
Atomic Charges: Natural Bond Orbital (NBO) analysis is used to calculate the charges on individual atoms. This information helps in understanding the electrostatic interactions within the molecule and with other molecules. The analysis reveals charge distribution and identifies donor-acceptor interactions. For instance, the sulfur and nitrogen atoms are expected to carry a partial negative charge, while the carbon and hydrogen atoms carry partial positive charges.
Table 2: Frontier Molecular Orbital (FMO) Data This table is illustrative and based on general findings for similar compounds.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.3 | High kinetic stability, lower reactivity |
DFT and TD-DFT calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data.
Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. nih.gov By comparing the calculated infrared (IR) and Raman spectra with experimental results, one can confirm the molecular structure and assign specific absorption bands to particular vibrational modes (e.g., N-H stretching, C=S stretching, S-H bending). nih.govnih.gov Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net This allows for the prediction of the λmax values and helps in understanding the nature of the electronic transitions (e.g., n→π* or π→π*).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict the ¹H and ¹³C NMR chemical shifts. ufv.br Theoretical calculations can help assign peaks in complex spectra and are particularly useful for distinguishing between different isomers or tautomers, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.govufv.br
Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table is illustrative. Experimental data for the specific compound is required for a direct comparison.
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| N-H stretch (amino) | 3450, 3350 | 3400-3300 |
| S-H stretch (thiol) | 2550 | 2600-2550 |
| C=N stretch (ring) | 1630 | 1640-1620 |
| C=S stretch (thione) | 1290 | 1300-1250 |
Molecular Dynamics and Simulation Studies Relevant to this compound
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its complexes, MD simulations can provide insights into their dynamic behavior, conformational changes, and interactions with their environment, such as a solvent or a biological macromolecule. nih.govnih.gov
These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This can be used to explore the conformational landscape of the molecule, identifying stable and transient structures. In the context of its metal complexes, MD can simulate how the ligand coordinates with a metal ion and the stability of the resulting complex. When studying potential biological applications, such as enzyme inhibition, MD simulations can model the binding of the triazole derivative to the active site of a protein, revealing the key interactions and the stability of the protein-ligand complex over time. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Dithiol Structures
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. mdpi.com
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis This table is illustrative and based on typical findings for similar nitrogen- and sulfur-containing heterocyclic compounds.
| Interaction Type (Atom···Atom) | Percentage Contribution |
|---|---|
| H···H | ~40-50% |
| S···H | ~15-25% |
| N···H | ~10-15% |
| C···H | ~5-10% |
| S···S | ~1-5% |
Computational Studies on Reactivity and Reaction Mechanisms of this compound
Computational chemistry is extensively used to study the reactivity of this compound and to elucidate the mechanisms of its reactions. Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net
For instance, in alkylation reactions, calculations can determine whether the reaction will occur at the exocyclic amino group, the ring nitrogen atoms, or the sulfur atoms. This is achieved by modeling the reaction pathways and calculating the activation energies for each possible route. researchgate.net The path with the lowest activation energy barrier is the most kinetically favorable.
Computational studies have explored the reaction of 1,2,4-triazole-3-thiols with various electrophiles, showing that the outcome can be controlled by factors like the nature of the electrophile and the reaction conditions. mdpi.com For example, reactions with N-arylmaleimides might lead to a thiol-ene addition, whereas reactions with other synthons could result in cyclocondensation to form fused heterocyclic systems. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, providing a deep understanding of the reaction mechanism.
Advanced Materials Science Applications of 4 Amino 1,2,4 Triazole 3,5 Dithiol Derivatives
Polymer Chemistry and Polymerization Studies
The presence of multiple reactive sites in 4-amino-1,2,4-triazole-3,5-dithiol and its analogs allows for their participation in various polymerization reactions, leading to the formation of functional polymers with tailored properties.
Electropolymerization of this compound and its Analogs
Electropolymerization offers a convenient method for creating thin, adherent polymer films on conductive substrates. Studies on analogs of this compound have demonstrated their capability to form polymer films through electrochemical oxidation. For instance, the electropolymerization of 4-amino-3-methyl-1,2,4-triazole-5-thione on a bronze substrate in an alkaline methanolic solution results in a homogeneous and insulating polymer film. nih.gov The process involves an irreversible anodic oxidation peak, and the disappearance of this peak in subsequent cycles indicates the formation of the polymer film. nih.gov
Similarly, 3-amino-1,2,4-triazole-5-thiol (ATT) can be electropolymerized on a brass alloy. The oxidation of ATT is an irreversible process controlled by diffusion, leading to the formation of a semiconductor polymer film. mdpi.com The electropolymerization of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald®) on a pencil graphite (B72142) electrode has also been reported, suggesting the potential of the resulting poly(Purpald®) film for use in electrochemical analysis and sensor applications. researchgate.net These studies highlight the general propensity of aminotriazole thiol derivatives to undergo electropolymerization, forming stable and functional polymer coatings.
Role as Cross-linking Agents or Monomers in Polymer Synthesis
The multifunctional nature of this compound derivatives makes them suitable candidates for use as both monomers and cross-linking agents in polymer synthesis. The amino and thiol groups can readily participate in condensation and addition reactions to build polymer chains or to link existing polymer chains together.
For example, derivatives of 3-amino-1,2,4-triazole-5-thiol have been used to cross-link chitosan, a natural polysaccharide. This modification is aimed at creating new nanocomposite materials with enhanced properties for specific applications.
Furthermore, 4-azo-3,5-substituted-1,2,4-triazole derivatives, synthesized from thiocarbohydrazide (B147625) and substituted benzoic acids, have been successfully polymerized. keyorganics.net These polymers have shown promising results in applications such as antibacterial and anticorrosion coatings. keyorganics.net This demonstrates the utility of the triazole core as a fundamental unit in the construction of novel polymeric materials.
Hybrid Materials and Nanocomposites
The ability of the thiol groups in this compound to strongly bind to metal surfaces makes it an excellent ligand for the functionalization of nanomaterials and the construction of complex hybrid structures.
Functionalization of Nanomaterials (e.g., Gold Nanoparticles) with this compound
4-Amino-3,5-dimercapto-1,2,4-triazole (ADMT), an alternative name for the subject compound, has been successfully used to functionalize the surface of gold nanoparticles (AuNPs). echemi.com The strong affinity of the thiol groups for gold leads to the formation of stable ADMT-AuNPs. echemi.com Characterization studies, including UV-Vis spectroscopy, X-ray diffraction (XRD), and transmission electron microscopy (TEM), have confirmed the successful functionalization and the crystalline nature of these hybrid nanoparticles. echemi.com The resulting functionalized nanoparticles exhibit different properties compared to the bare nanoparticles, opening up possibilities for their use in various applications. echemi.com
A derivative, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), has also been employed to functionalize AuNPs. This functionalization was key in the development of a colorimetric sensor for chromium ions (Cr³⁺). nih.gov
Metal-Organic Framework (MOF) Ligands and Coordination Polymers
The nitrogen atoms of the triazole ring and the amino group, along with the sulfur atoms of the thiol groups, provide multiple coordination sites for metal ions. This makes this compound and its derivatives excellent candidates for use as ligands in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Isomers of 4-amino-3,5-bis(n-pyridyl)-1,2,4-triazole have been shown to form diverse coordination polymers with copper(I) halides. The resulting structures, which can be one-, two-, or three-dimensional, are influenced by the specific isomer used and the halide anion present. nih.gov Similarly, 3-amino-1,2,4-triazolate has been used to construct Cd(II) and Zn(II) frameworks through in situ metal/ligand reactions, with the resulting materials exhibiting interesting fluorescent properties. nih.gov The synthesis of a new Ag(I) adduct with 4-amino-4H-1,2,4-triazole has resulted in a two-dimensional coordination polymer with demonstrated anticancer and antimicrobial activities. researchgate.net
These examples underscore the importance of amino-triazole derivatives in the design and construction of functional coordination polymers and MOFs with potential applications in areas such as catalysis, gas storage, and sensing.
Optoelectronic Materials and Sensors
The unique electronic properties arising from the combination of the aromatic triazole ring and the functional amino and thiol groups make derivatives of this compound promising candidates for applications in optoelectronics and chemical sensing.
Research into a 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione derivative has revealed significant third-order nonlinear optical (NLO) properties. nih.gov Materials with strong NLO responses are crucial for the development of devices for optical switching and other optoelectronic applications. nih.gov
Furthermore, the ability of these compounds to selectively bind with metal ions has been exploited in the development of chemical sensors. A colorimetric sensor for the detection of Cr³⁺ ions was developed using gold nanoparticles functionalized with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. nih.gov The aggregation of the functionalized nanoparticles in the presence of Cr³⁺ leads to a distinct color change, allowing for visual detection. nih.gov The sensor demonstrated high selectivity for Cr³⁺ over a range of other cations and was successfully applied to the detection of Cr³⁺ in water and plasma samples. nih.gov
In another example, a polymeric film of 3,5-diamino-1,2,4-triazole on a pencil graphite electrode was used for the selective electrochemical determination of pyridoxine (B80251) (Vitamin B6). rsc.org Additionally, a fluorescent chemosensor based on a bis-1,2,3-triazole derivative has been developed for the detection of Cu²⁺ ions. These findings highlight the significant potential of this compound derivatives in the creation of advanced optoelectronic materials and highly selective and sensitive chemical sensors.
Table of Research Findings on this compound Derivatives in Advanced Materials
| Derivative | Application Area | Key Research Finding | Reference |
| 4-Amino-3-methyl-1,2,4-triazole-5-thione | Polymer Chemistry | Forms a homogeneous, insulating polymer film on bronze via electropolymerization. | nih.gov |
| 3-Amino-1,2,4-triazole-5-thiol (ATT) | Polymer Chemistry | Electropolymerizes on brass to form a semiconductor polymer film. | mdpi.com |
| 4-Azo-3,5-substituted-1,2,4-triazole derivatives | Polymer Chemistry | Can be polymerized to create materials with antibacterial and anticorrosion properties. | keyorganics.net |
| 4-Amino-3,5-dimercapto-1,2,4-triazole (ADMT) | Hybrid Materials | Successfully functionalizes gold nanoparticles, forming stable ADMT-AuNPs. | echemi.com |
| 4-Amino-3,5-bis(n-pyridyl)-1,2,4-triazole isomers | Hybrid Materials | Act as ligands to form diverse 1D, 2D, and 3D coordination polymers with copper(I) halides. | nih.gov |
| 4-Amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | Optoelectronic Materials | Exhibits significant third-order nonlinear optical (NLO) properties. | nih.gov |
| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Sensors | Functionalized gold nanoparticles act as a colorimetric sensor for Cr³⁺ ions. | nih.gov |
| Poly(3,5-diamino-1,2,4-triazole) | Sensors | Forms a film on an electrode for the selective electrochemical sensing of pyridoxine. | rsc.org |
Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. nih.gov Triazole derivatives have emerged as a promising class of NLO materials due to their specific electronic properties.
Research into novel derivatives of 1,2,4-triazole (B32235) has demonstrated their potential for NLO applications. nih.gov For instance, a study involving the synthesis of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed significant NLO characteristics. nih.gov Using Density Functional Theory (DFT) calculations, researchers investigated the electronic and NLO properties of these synthesized compounds. nih.gov
Key findings from these theoretical studies include the determination of parameters such as the HOMO-LUMO energy gap, linear polarizability (α), and first and second hyperpolarizabilities (β and γ), which are crucial indicators of NLO activity. nih.gov One particular derivative, designated as compound 7c in the study, exhibited a low band gap value of 4.618 eV. nih.gov This smaller energy gap facilitates electron delocalization, which is a key factor for enhanced NLO response.
The calculated NLO properties for this series of compounds highlighted that compound 7c possessed the most significant linear polarizability and hyperpolarizability values. nih.gov These findings suggest that strategic chemical modifications of the 1,2,4-triazole scaffold can effectively tune the electronic structure to produce materials with substantial NLO properties, making them suitable for the development of advanced optoelectronic devices. nih.gov
Table 1: Calculated NLO Properties of 1,2,4-Triazole Derivatives
| Compound | HOMO-LUMO Gap (eV) | Linear Polarizability (α) (x 10⁻²³ esu) | First Hyperpolarizability (β) (x 10⁻³⁰ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁵ esu) |
|---|---|---|---|---|
| 7a | 4.704 | 3.987 | 5.981 | 3.997 |
| 7b | 4.654 | 4.011 | 6.012 | 4.015 |
| 7c | 4.618 | 4.195 | 6.317 | 4.314 |
Source: Data compiled from a DFT study on novel 1,2,4-triazole derivatives. nih.gov
Colorimetric and Fluorescent Sensing Applications
Derivatives of this compound are highly effective as ligands for developing colorimetric and fluorescent sensors. Their ability to bind with specific analytes, particularly metal ions, and induce a detectable optical change is the basis for these applications.
Colorimetric Sensing
Colorimetric sensors offer a straightforward and often instrument-free method for detecting chemical species through a visible color change. Gold nanoparticles (AuNPs) functionalized with triazole derivatives have been successfully employed for this purpose.
In one study, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) was used to functionalize the surface of AuNPs. nih.gov This system served as a highly selective and sensitive colorimetric probe for chromium(III) ions (Cr³⁺). nih.gov In the presence of Cr³⁺, the AMTT-functionalized AuNPs aggregate, causing a distinct color change in the solution from red to blue. nih.gov This aggregation-induced color change allows for the detection of Cr³⁺ by the naked eye, with a detection limit of 1.8 μM, and by UV-Vis spectroscopy with an even lower detection limit of 0.1 μM. nih.gov
Similarly, a rapid colorimetric sensor for cortisol was developed using AuNPs modified with 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT). ugm.ac.id The detection mechanism relies on the interaction between the AHMT on the AuNPs and cortisol, which induces nanoparticle aggregation and a color shift from wine red to purple. ugm.ac.id This method demonstrated good linearity and a low detection limit of 0.76 nM, proving effective for cortisol determination in saliva samples. ugm.ac.id
Fluorescent Sensing
Fluorescent sensors offer high sensitivity and are widely used for detecting various chemical and biological molecules. Triazole derivatives can be incorporated into fluorescent dye structures to act as recognition sites for specific analytes.
For example, fluorescent chemosensors have been designed for the selective detection of biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). rsc.org While various chromophores are used, the principle often involves the triazole or a related functional group interacting selectively with the thiol. This interaction modulates the photophysical properties of the sensor molecule, leading to a change in fluorescence intensity or a spectral shift that can be quantified. rsc.orgsemanticscholar.org In some designs, the presence of the analyte can switch the emission color, providing a clear visual signal. semanticscholar.org
Derivatives have also been developed for detecting metal ions. A fluorescent probe containing quinoline (B57606) and anthracene (B1667546) fluorophores linked by a 1,2,3-triazole unit was synthesized for cation detection. epstem.net The triazole linker plays a crucial role in the coordination of metal ions, which alters the electronic properties of the fluorophore system and results in a measurable change in the UV-Vis and fluorescence spectra. epstem.net Another study reported a bis-1,2,3-triazole sensor that showed high selectivity for Cu²⁺ ions, with a nearly two-fold enhancement in fluorescence emission upon binding. rsc.org
Corrosion Inhibition Mechanisms and Coatings Utilizing this compound or its Derivatives
The prevention of metal corrosion is a critical industrial challenge. Triazole derivatives, including those of this compound, are highly effective corrosion inhibitors, particularly for steel and copper in acidic environments. bohrium.comnih.gov Their effectiveness stems from the presence of multiple heteroatoms (nitrogen and sulfur) and the aromatic triazole ring, which facilitate strong adsorption onto metal surfaces.
The primary mechanism of corrosion inhibition by these compounds is the formation of a protective film on the metal surface. researchgate.net This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process can involve both physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption), where coordinate bonds are formed between the heteroatoms of the triazole derivative and the d-orbitals of the metal atoms. bohrium.com
Numerous studies have quantified the performance of these inhibitors using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.
For instance, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) was evaluated as a corrosion inhibitor for low-carbon steel in a 0.5 M HCl solution. nih.govresearchgate.net The results showed that its inhibition efficiency (IE) increased with concentration, reaching 89% at 300 ppm at 298 K. nih.govresearchgate.net Tafel polarization studies confirmed that ATFS acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and cathodic hydrogen evolution reactions. nih.gov The adsorption of ATFS on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.gov
Another derivative, 4-amino-5-phenyl-1,2,4-triazole-3-thione (APTS), demonstrated excellent protection for copper in a 3% NaCl solution, achieving an inhibition efficiency of around 98% at a concentration of 10⁻³ M. Electrochemical studies showed that APTS adsorbs on the copper surface through a physio-chemical process, forming a protective layer.
Table 2: Corrosion Inhibition Efficiency of Various 4-Amino-1,2,4-triazole (B31798) Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature (K) | Inhibition Efficiency (%) |
|---|---|---|---|---|---|
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 300 ppm | 298 | 89.0 |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 300 ppm | 328 | 74.5 |
| 4-amino-5-phenyl-1,2,4-triazole-3-thione (APTS) | Copper | 3% NaCl | 10⁻³ M | Room Temp. | ~98 |
| 3-(4-chlorophenyl)-7-methyl-5H- nih.govbohrium.comnih.govtriazolo[3,4-b] bohrium.comnih.govthiadiazin-6(7H)-one (CTT) | Copper | 1 M HNO₃ | 24x10⁻⁶ M | Room Temp. | 85.9 |
Source: Data compiled from various electrochemical and weight loss studies. nih.govresearchgate.netidk.org.rs
The effectiveness of these compounds is further supported by surface analysis techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). nih.govresearchgate.net For example, AFM results for low-carbon steel in the presence of ATFS showed a significant reduction in surface roughness from 7.58 nm in the corrosive solution to 4.79 nm with the inhibitor, providing direct evidence of the formation of a protective surface film. nih.govresearchgate.net
Analytical Chemistry Applications of 4 Amino 1,2,4 Triazole 3,5 Dithiol
Electrochemical Sensing and Modified Electrodes Utilizing the Dithiol Moiety
There is no available research describing the use of 4-amino-1,2,4-triazole-3,5-dithiol for the development of electrochemical sensors or modified electrodes. Studies on similar molecules, such as the electropolymerization of 3-amino-1,2,4-triazole-5-thiol (a monothiol) on brass electrodes, have been conducted to create protective, semiconducting films. mdpi.com Other research has focused on sensors built from 3,5-diamino-1,2,4-triazole , a compound that lacks the thiol groups entirely. researchgate.netnih.gov However, the unique properties and electrochemical behavior that would arise from the 3,5-dithiol structure in conjunction with the 4-amino group have not been investigated or reported.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to 4-Amino-1,2,4-triazole-3,5-dithiol Research
Research into this compound and its related structures has yielded significant findings, establishing its importance as a versatile chemical scaffold. The core contributions stem from its unique molecular architecture, featuring a triazole ring substituted with both an amino group and two thiol groups. This arrangement provides multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecules and a functional agent in its own right.
Key findings have demonstrated its utility in several distinct areas. One of the most prominent applications is in corrosion inhibition . Studies have shown that derivatives, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, can effectively protect low-carbon steel in acidic environments like hydrochloric acid solutions. nih.gov The inhibitory efficiency is concentration-dependent, increasing significantly with higher concentrations of the inhibitor. nih.gov This protective action is attributed to the strong adsorption of the molecule onto the metal surface, a process substantiated by both experimental and theoretical studies, including Density Functional Theory (DFT) and Monte Carlo simulations. nih.gov
In the field of medicinal chemistry , the 4-amino-1,2,4-triazole-3-thione scaffold, a tautomeric form of the dithiol, has been identified as a promising starting point for designing novel enzyme inhibitors. nih.gov Specifically, derivatives have been synthesized and validated as inhibitors of both serine- and metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov The triazole-thione moiety is crucial for binding to the active sites of these enzymes, particularly in coordinating the zinc ions within metallo-β-lactamases. nih.gov Research has also explored the synthesis of various Schiff bases and other derivatives exhibiting a range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antitumor properties, highlighting the therapeutic potential of this chemical family. researchgate.netresearchgate.netdergipark.org.trnih.gov
Furthermore, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are recognized as versatile synthons in heterocyclic synthesis . nih.gov The adjacent amino and mercapto groups serve as readily available nucleophilic centers, facilitating the construction of N-bridged heterosystems like nih.govnih.govsigmaaldrich.comtriazolo[3,4-b] nih.govresearchgate.netsigmaaldrich.comthiadiazoles through reactions with reagents such as carboxylic acids. nih.gov The coordination chemistry of 1,2,4-triazole (B32235) derivatives is also an active area of investigation, exploring how these molecules interact with metal ions to form new complexes. researchgate.net
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₄N₄S₂ |
| CAS Number | 3652-33-3 |
| MDL Number | MFCD00101075 |
Emerging Research Avenues and Untapped Potentials for this compound
While significant progress has been made, the full potential of this compound remains largely untapped. Several emerging research avenues promise to expand its applications and deepen our understanding of its chemical behavior.
One of the most promising areas is the development of next-generation corrosion inhibitors . Building on the proven efficacy of its derivatives, future research could focus on synthesizing novel variants tailored for specific industrial applications, such as protecting different metal alloys in extreme temperature, pressure, or pH environments. nih.gov Systematic studies correlating structural modifications with inhibition efficiency could lead to the design of highly potent and environmentally benign corrosion inhibitors.
In materials science , the compound's ability to coordinate with metal ions is an area ripe for exploration. researchgate.net The dithiol functionality offers robust binding sites for creating novel coordination polymers and metal-organic frameworks (MOFs). These materials could possess interesting electronic, magnetic, or catalytic properties. For instance, polymers incorporating this triazole could be investigated for applications in sensors, conductive materials, or as catalysts for organic transformations.
The established biological activity of related scaffolds suggests significant untapped potential in drug discovery . nih.govresearchgate.net The core this compound structure could be used as a fragment in fragment-based drug design to target a wider range of enzymes and receptors. Its metal-coordinating ability could be harnessed to design inhibitors for metalloenzymes implicated in various diseases beyond bacterial resistance. Further derivatization and screening against diverse biological targets, including viruses and cancer cell lines, could uncover new therapeutic leads. nih.gov
Finally, the application of this compound in agrochemicals represents another underexplored frontier. Triazole compounds are well-known for their use as fungicides and plant growth regulators. google.com Investigating the herbicidal, insecticidal, and antifungal properties of new derivatives could lead to the development of novel crop protection agents.
Interdisciplinary Perspectives and Translational Research Pathways
The future of this compound research lies in fostering interdisciplinary collaboration to translate fundamental chemical knowledge into practical applications. The journey from laboratory synthesis to real-world solutions requires a multi-faceted approach connecting chemistry, biology, materials science, and engineering.
A key translational pathway exists in industrial chemical engineering . The development of optimized, large-scale synthesis processes for the compound and its most effective derivatives is crucial for commercial viability as corrosion inhibitors. google.com Collaboration between synthetic chemists and chemical engineers can streamline production, making these inhibitors cost-effective for widespread use in infrastructure, oil and gas, and manufacturing industries.
In pharmaceutical sciences , the path from a promising inhibitor scaffold to a clinical drug is long and requires a concerted effort. nih.gov This involves medicinal chemists designing and synthesizing libraries of derivatives, biochemists and pharmacologists performing in-vitro and in-vivo testing, and structural biologists elucidating the precise binding mechanisms. nih.govdergipark.org.tr Such collaborations are essential to optimize potency, selectivity, and pharmacokinetic properties, paving the way for new antibiotics or anticancer agents. nih.gov
The intersection of materials science and environmental science offers another avenue for translational research. Developing new materials based on this compound, such as sensors for detecting heavy metal pollutants or functional coatings that prevent biofouling on marine structures, requires a blend of synthetic chemistry and applied materials engineering. The inherent biodegradability and toxicity profiles of new compounds will be critical considerations for creating sustainable technologies.
By bridging these disciplines, research on this compound can move beyond academic inquiry to address pressing societal needs in public health, industrial maintenance, and environmental protection.
Q & A
Q. What are the optimal synthetic routes for 4-amino-1,2,4-triazole-3,5-dithiol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives of 4-amino-1,2,4-triazole can be synthesized by refluxing precursors like substituted hydrazides in DMSO or ethanol with catalytic acetic acid, followed by crystallization in water-ethanol mixtures . Optimization may involve adjusting reaction time (e.g., 18 hours for complete conversion ), solvent polarity, or temperature to stabilize thiol groups. Evidence suggests that yields (e.g., 65% in one study ) can be improved by controlled cooling and prolonged stirring to enhance crystallinity.
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Multimodal characterization is critical:
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., S-H stretches at ~2500 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns .
- Elemental Analysis : Used to verify stoichiometry, especially for metal complexes (e.g., Zn³⁺ or Ni²⁺ coordination studies ).
- Thermal Stability : Differential scanning calorimetry (DSC) or melting point analysis (e.g., decomposition at 182–183°C ) assesses thermal robustness.
Advanced Research Questions
Q. What strategies resolve contradictions in the biological activity of 4-amino-1,2,4-triazole derivatives across different cell lines?
- Methodological Answer : Discrepancies in antitumor efficacy (e.g., lung vs. hepatoma cell lines ) may arise from:
- Cellular Uptake Variations : Use fluorescence-tagged derivatives to quantify intracellular accumulation.
- Redox Microenvironment : Test thiol reactivity in glutathione-rich environments via HPLC or mass spectrometry.
- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on pyridinyl rings ) to isolate bioactive motifs.
Q. How do this compound ligands influence spin crossover behavior in metal-organic frameworks (MOFs)?
- Methodological Answer : The dithiol moiety enhances metal-ligand charge transfer. Experimental workflows include:
- Magnetic Susceptibility Measurements : To detect spin-state transitions in Fe²⁺ or Co²⁺ complexes .
- X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand bond lengths and electronic configurations.
- Computational Modeling : Density functional theory (DFT) predicts ligand field splitting energies .
Q. What mechanistic insights explain the corrosion inhibition properties of triazole Schiff base derivatives?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and polarization tests reveal inhibition efficiency. For example, substituents like methoxy or hydroxy groups enhance adsorption on metal surfaces via chelation . Surface analysis (e.g., SEM/EDX) quantifies protective film formation, while molecular dynamics simulations model inhibitor-metal interactions .
Data Contradiction and Validation
Q. How can conflicting reports on the stability of 4-amino-1,2,4-triazole derivatives in aqueous media be reconciled?
- Methodological Answer : Stability discrepancies may stem from:
- pH Sensitivity : Conduct stability assays across pH 2–12 (e.g., UV-Vis monitoring of absorbance shifts ).
- Hydrolytic Degradation : LC-MS identifies decomposition products (e.g., carboxylic acid derivatives under alkaline conditions ).
- Coordination Effects : Compare free ligands vs. metal complexes (e.g., Zn³⁺ stabilization via N,S-chelation ).
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
